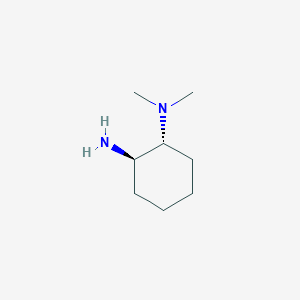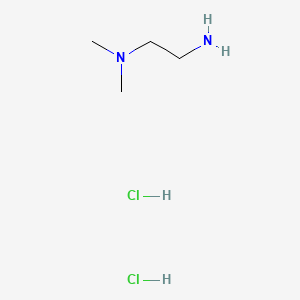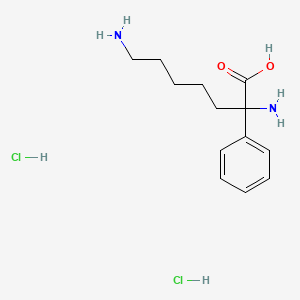
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Descripción general
Descripción
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine (DMCD) is a cyclohexane-based diamine that has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. DMCD is a chiral compound, meaning that it can exist in two different forms, or enantiomers, which have different biological properties. DMCD has been used in a variety of laboratory experiments and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Optical Material Applications : The study by Cheng, Cao, Zhang, Gou, and Fang (2013) demonstrates the luminescent properties of chiral mononuclear and one-dimensional cadmium(II) complexes constructed using (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine derivatives, indicating potential applications as optical materials. The complexes' powder second-harmonic generation (SHG) efficiency further suggests their use in optical applications (Cheng et al., 2013).
Catalytic Applications in Asymmetric Reactions : Xu, Li, and Gou (2013) developed a chiral 1,2-diaminocyclohexane derivative, (1R,2R)-N1-n-pentyl, N1-benzyl-1,2-cyclohexanediamine, and applied it as a catalyst in various aldol reactions. The study showed excellent yields and enantioselectivity, indicating the compound's efficiency as a catalyst in asymmetric synthesis (Xu, Li, & Gou, 2013).
Synthesis of Chiral Ligands and Organocatalysts : Tsygankov, Chun, Samoylova, Kwon, Kreschenova, Kim, Shin, Oh, Strelkova, Kolesov, Zubkov, Semenov, and Fedyanin (2016) synthesized N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine. These derivatives were used as organocatalysts and chiral ligands, demonstrating the versatility of the compound in synthetic applications (Tsygankov et al., 2016).
Chiral Induction Mechanism in Transition Metal Catalysis : Reetz and Bohres (1998) explored the conversion of chiral diamines like (1R,2R)-1,2-diaminocyclohexane into diimino(triphenyl)phosphoranes, serving as C2-symmetric ligands for enantioselective transition metal-catalyzed reactions such as copper-mediated cyclopropanations. This highlights its role in understanding chiral induction mechanisms in catalysis (Reetz & Bohres, 1998).
Application in Asymmetric Epoxidation : Kuroki, Hamada, and Katsuki (1995) found that Mn-salen catalysts bearing (1R,2R,3R,6R)-3,6-dimethylcyclohexane-1,2-diamine showed higher asymmetric induction in the epoxidation of conjugated cis-olefins, highlighting its potential in asymmetric catalysis (Kuroki, Hamada, & Katsuki, 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDZGSBXKJXGNR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460779 | |
| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67198-21-4, 320778-92-5 | |
| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)
